1-(2-Benzylpyrrolidin-1-yl)propan-1-one

Description

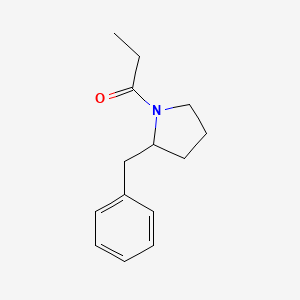

1-(2-Benzylpyrrolidin-1-yl)propan-1-one is a ketone derivative featuring a pyrrolidine ring substituted with a benzyl group at the 2-position and a propan-1-one moiety. The compound’s molecular formula is C₁₄H₁₇NO (molecular weight: 215.29 g/mol).

Properties

IUPAC Name |

1-(2-benzylpyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-14(16)15-10-6-9-13(15)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLUPQBTHTZBBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Derivatives

- Pyrrolidine’s smaller ring may favor tighter interactions in sterically constrained targets.

- Lipophilicity : The benzyl group on pyrrolidine in the target compound enhances lipophilicity (logP ~2.5 estimated), improving membrane permeability but possibly reducing aqueous solubility compared to piperidine analogs .

Substituent Position and Chirality

- Benzyloxy vs. Benzyl: In (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one, the benzyloxy group on the propanone chain introduces an ether linkage, altering electronic properties and hydrogen-bonding capacity compared to the benzyl group on pyrrolidine in the target compound. The (S)-configuration further enables enantioselective interactions, critical in asymmetric synthesis .

Aromatic vs. Aliphatic Moieties

- Pyridinyl and Phenyl Groups : 2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one incorporates aromatic pyridinyl and phenyl groups, which may enhance π-π stacking interactions in crystallographic packing or receptor binding, as evidenced by its stable crystal structure .

Key Research Findings

Synthetic Versatility : Propan-1-one derivatives are frequently synthesized via nucleophilic acyl substitution or microwave-assisted methods, as seen in thiazolidin-propan-1-one hybrids (e.g., ).

Biological Activity : Piperidine-containing analogs exhibit improved metabolic stability over pyrrolidine derivatives, a critical factor in drug development .

Chiral Specificity : The (S)-configured benzyloxy-pyrrolidine derivative highlights the role of stereochemistry in modulating biological activity and synthetic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.